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# Preclinical Data on SHP2 Inhibitors: A Technical Guide

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| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TDI-6118  |           |  |  |  |
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Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield any specific preclinical data for a compound designated "TDI-6118." The following technical guide provides a detailed overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative compounds that are publicly disclosed. This guide is intended for researchers, scientists, and drug development professionals.

## Introduction to SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in a range of malignancies, including leukemia and solid tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. [1][5]

## **Quantitative Data Presentation**

The following tables summarize key preclinical data for several well-characterized allosteric SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and efficacy observed in preclinical studies.



Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors

| Compound | Target                           | Assay Type                 | IC50 / EC50        | Cell Line               | Reference               |
|----------|----------------------------------|----------------------------|--------------------|-------------------------|-------------------------|
| TNO155   | SHP2                             | Biochemical<br>(Enzymatic) | 4.3 nM             | -                       | Novartis                |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 20 nM                      | KYSE-520           | Novartis                |                         |
| RMC-4630 | SHP2                             | Biochemical<br>(Enzymatic) | 2.3 nM             | -                       | Revolution<br>Medicines |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 11 nM                      | MIA PaCa-2         | Revolution<br>Medicines |                         |
| SHP099   | SHP2                             | Biochemical (Enzymatic)    | 70 nM              | -                       | Novartis                |
| SHP2     | Cellular<br>(pERK<br>inhibition) | 230 nM                     | KYSE-520           | Novartis                |                         |
| BBP-398  | SHP2                             | Not specified              | Potent & selective | Not specified           | BridgeBio<br>Pharma     |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions and cell lines used. Data is compiled from publicly available sources and may not be from direct head-to-head comparisons.

Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models



| Compound      | Cancer Model               | Dosing<br>Regimen     | Tumor Growth<br>Inhibition (TGI) | Reference               |
|---------------|----------------------------|-----------------------|----------------------------------|-------------------------|
| TNO155        | KYSE-520<br>(Esophageal)   | 10 mg/kg, QD,<br>PO   | >80%                             | Novartis                |
| RMC-4630      | MIA PaCa-2<br>(Pancreatic) | 25 mg/kg, QD,<br>PO   | Significant                      | Revolution<br>Medicines |
| SHP099        | M-NFS-60<br>(Myeloid)      | 100 mg/kg, BID,<br>PO | 60%                              | Novartis                |
| P9 (Degrader) | KYSE-520<br>(Esophageal)   | 50 mg/kg, IP          | Near complete regression         | [6]                     |

QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.

## **Experimental Protocols**

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate SHP2 inhibitors.

# **SHP2 Biochemical Inhibition Assay**

This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.

- Reagents and Materials:
  - Recombinant full-length human SHP2 protein.
  - A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]
  - A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate
    (DiFMUP).[8]
  - Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
  - Test compound serially diluted in DMSO.



- 384-well microplates.
- Fluorescence plate reader.
- Procedure:
  - 1. Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]
  - 2. Add the test compound or vehicle (DMSO) to the wells of the microplate.
  - 3. Add the pre-activated SHP2 enzyme to the wells.
  - 4. Initiate the enzymatic reaction by adding the DiFMUP substrate.
  - 5. Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP.
  - 6. Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

### Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling downstream to ERK.

- · Reagents and Materials:
  - Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).
  - Complete cell culture medium.
  - Test compound.
  - Lysis buffer.
  - Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).
  - SDS-PAGE and Western blotting equipment.



#### • Procedure:

- 1. Seed cells in multi-well plates and allow them to adhere.
- 2. Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.
- 3. Lyse the cells and quantify the protein concentration.
- 4. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- 5. Probe the membrane with primary antibodies against p-ERK and total ERK.
- 6. Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.
- 7. Quantify the band intensities and normalize the p-ERK signal to total ERK.
- 8. Determine the EC50 value for p-ERK inhibition.

# In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.

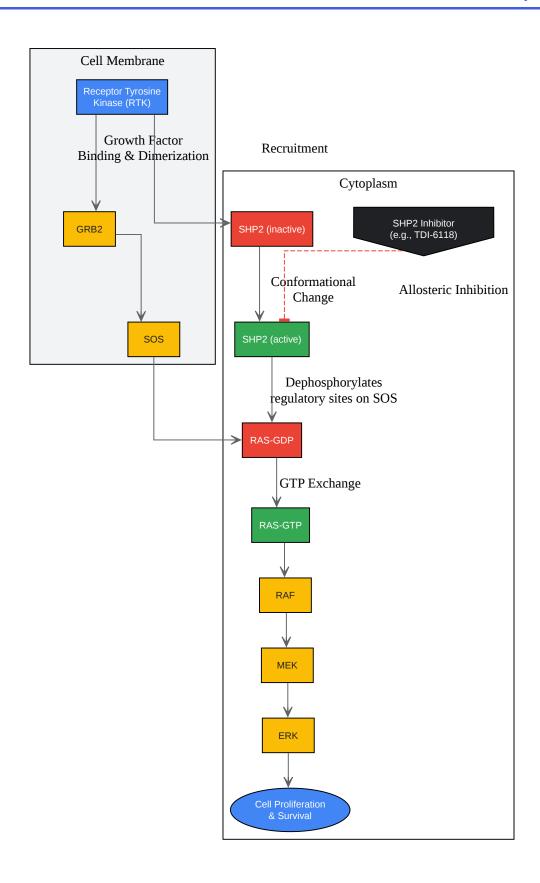
- Materials:
  - Immunocompromised mice (e.g., nude or NOD/SCID).[9]
  - Human cancer cell line for implantation.
  - Matrigel (optional).
  - Test compound formulated for in vivo administration.
  - Calipers for tumor measurement.
- Procedure:
  - 1. Subcutaneously implant cancer cells into the flank of the mice.[10]



- 2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[11]
- 3. Randomize mice into vehicle control and treatment groups.[9]
- 4. Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]
- 5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]
- 6. Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
- 7. Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
- 8. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels).[11]

# Mandatory Visualizations SHP2 Signaling Pathway





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Caption: SHP2 signaling pathway and the point of allosteric inhibition.



## **Experimental Workflow for In Vivo Xenograft Study**



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Caption: A typical workflow for an in vivo xenograft efficacy study.

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